molecular formula C24H27FN2O4S B2395119 3,4,5-triethoxy-N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)benzamide CAS No. 933230-77-4

3,4,5-triethoxy-N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)benzamide

Cat. No.: B2395119
CAS No.: 933230-77-4
M. Wt: 458.55
InChI Key: KWCTZEQMKJQPFM-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)benzamide is a complex organic compound that features a benzamide core with ethoxy groups and a thiazole ring substituted with a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)benzamide typically involves multi-step organic synthesis. The process begins with the preparation of the thiazole ring, which is then functionalized with a fluorophenyl group. The ethoxy groups are introduced through etherification reactions. The final step involves the formation of the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3,4,5-triethoxy-N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The benzamide group can be reduced to form amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

3,4,5-triethoxy-N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)benzamide involves its interaction with specific molecular targets. The thiazole ring and fluorophenyl group are likely to interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-disubstituted thiazoles: These compounds share the thiazole ring structure and exhibit similar biological activities.

    Fluorophenyl derivatives: Compounds with fluorophenyl groups often have enhanced biological activity due to the presence of the fluorine atom.

Uniqueness

3,4,5-triethoxy-N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)benzamide is unique due to the combination of its ethoxy groups, thiazole ring, and fluorophenyl substitution. This unique structure may confer specific biological activities and chemical properties that are not present in similar compounds.

Properties

IUPAC Name

3,4,5-triethoxy-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN2O4S/c1-4-29-20-13-17(14-21(30-5-2)22(20)31-6-3)23(28)26-11-10-19-15-32-24(27-19)16-8-7-9-18(25)12-16/h7-9,12-15H,4-6,10-11H2,1-3H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWCTZEQMKJQPFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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